molecular formula C55H84N16O14 B12430249 CEF7, Influenza Virus NP (380-388)

CEF7, Influenza Virus NP (380-388)

Cat. No.: B12430249
M. Wt: 1193.4 g/mol
InChI Key: CIANDCONINMZJW-TYOSYLEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

CEF7, Influenza Virus NP (380-388) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for CEF7 is ELRSRYWAI . The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CEF7, Influenza Virus NP (380-388) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .

Chemical Reactions Analysis

Types of Reactions

CEF7, Influenza Virus NP (380-388) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The synthesis of CEF7 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine). The cleavage from the resin is achieved using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Major Products Formed

The primary product of the synthesis is the peptide CEF7, Influenza Virus NP (380-388) itself. The purity of the peptide is confirmed using analytical techniques such as mass spectrometry and HPLC .

Properties

Molecular Formula

C55H84N16O14

Molecular Weight

1193.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1

InChI Key

CIANDCONINMZJW-TYOSYLEOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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